molecular formula C15H13FO3 B2879304 Methyl 3-(benzyloxy)-5-fluorobenzoate CAS No. 2140326-29-8

Methyl 3-(benzyloxy)-5-fluorobenzoate

Cat. No. B2879304
M. Wt: 260.264
InChI Key: INPSOPFODIXRHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with carboxylic acids, acid chlorides, or acid anhydrides . For instance, “Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate” was obtained as a side product from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Scientific Research Applications

Synthesis and Antitumor Activity

Methyl 3-(benzyloxy)-5-fluorobenzoate and its derivatives have been explored for their potent and selective antitumor properties. The fluorinated benzothiazole series, including compounds with structures similar to Methyl 3-(benzyloxy)-5-fluorobenzoate, have shown cytotoxicity in sensitive human breast cell lines but were inactive against certain other cell types. These compounds' antitumor specificity is influenced by the induction of cytochrome P450 CYP1A1, highlighting their potential in pharmaceutical and preclinical development for cancer treatment (Hutchinson et al., 2001).

Bioactivation and Deactivation by Cytochrome P450

The bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules, related to Methyl 3-(benzyloxy)-5-fluorobenzoate, involves cytochrome P450 enzymes such as 1A1 and 2W1. These enzymes mediate the conversion of these compounds into reactive intermediates, contributing to their antitumor activities. Conversely, cytochrome P450 2S1 can deactivate these compounds, attenuating their anticancer activity. This interplay between bioactivation and deactivation is crucial for understanding the compounds' mechanisms of action and potential toxicity (Wang & Guengerich, 2012).

Liquid-Crystalline Phase Design

Methyl 3-(benzyloxy)-5-fluorobenzoate and its derivatives have been utilized in the design of novel liquid-crystalline materials. The rational design and synthesis of monodendrons based on similar structural motifs have led to the discovery of new thermotropic cubic liquid-crystalline phases. These materials have potential applications in advanced technologies, such as displays and sensors, due to their unique self-organizing properties and the ability to form spherical supramolecular dendrimers in certain phases (Balagurusamy et al., 1997).

Safety And Hazards

The safety data sheet for similar compounds suggests avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas .

properties

IUPAC Name

methyl 3-fluoro-5-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-15(17)12-7-13(16)9-14(8-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPSOPFODIXRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)F)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-5-fluorobenzoate

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